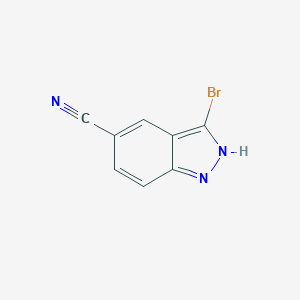

3-bromo-1H-indazole-5-carbonitrile

Overview

Description

Inhibitory Effects of Indazole Derivatives

The study of indazole derivatives has shown that certain substitutions on the indazole ring can significantly affect their biological activity. Specifically, 1H-indazole-7-carbonitrile has demonstrated potent inhibitory effects on nitric oxide synthases (NOS), with a particular preference for constitutive NOS over inducible NOS. The introduction of a bromine atom at the 3-position of the indazole ring, as in 3-bromo-1H-indazole-5-carbonitrile, has been found to enhance the inhibitory effects by tenfold. This suggests that the bromine substitution plays a critical role in the compound's interaction with the active site of NOS, as supported by X-ray structures .

Synthesis and Reactivity of Bromoisothiazole Carbonitriles

While not directly related to this compound, studies on the reactivity of 3-bromoisothiazole-5-carbonitriles with secondary dialkylamines have provided insights into the behavior of brominated heterocycles. These compounds typically yield amino-substituted derivatives, although the reaction can vary depending on the nucleophilicity of the amine. The mechanisms of these transformations have been discussed, offering a foundation for understanding the reactivity of similar brominated heterocycles .

Regioselective Hydrodehalogenation

The regioselective hydrodehalogenation of dihaloisothiazoles to monohalogenated isothiazoles, such as 3-bromoisothiazole-4-carbonitrile, has been achieved with high yields. This process involves the use of metal dust and formic acid, and it has been shown that the reaction can proceed with retention of the bromine atom at the 3-position. The resulting 3-bromoisothiazole compounds have been further reacted with cyclic dialkylamines, leading to unexpected products, which underscores the complexity of reactions involving brominated heterocycles .

Structural Analysis of Brominated Indazole Derivatives

The crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been determined through X-ray diffraction. This study provides detailed information on the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the physical properties of brominated indazole derivatives. Although this compound is not this compound, the structural analysis can offer valuable insights into the potential molecular geometry and interactions of the latter .

Scientific Research Applications

Synthesis and Characterization

Regioselective Synthesis

Ioannidou and Koutentis (2011) demonstrated the regioselective hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-bromoisothiazole-4-carbonitriles, including compounds similar to 3-bromo-1H-indazole-5-carbonitrile. This process highlights the chemical versatility and potential application of such compounds in synthetic chemistry (Ioannidou & Koutentis, 2011).

Palladium Complex Synthesis

Hurtado et al. (2010) reported the synthesis of Palladium(II) complexes using a ligand similar to this compound. These complexes were tested for applications in ethylene polymerization and C–C coupling reactions, suggesting the compound's relevance in catalytic processes and material science (Hurtado et al., 2010).

Application in Organic Synthesis

Cascade Reaction Processes

Lei Li et al. (2017) explored a metal-free cascade reaction for synthesizing pyrimido[1,2-b]indazole-3-carbonitrile derivatives, indicating the potential of this compound in facilitating complex organic synthesis (Li et al., 2017).

Synthesis of Novel Derivatives

Welch et al. (1992) described a method for generating 3-substituted 1H-indazole derivatives, indicating the compound's utility in creating diverse chemical structures (Welch et al., 1992).

Medicinal Chemistry and Biological Activity

- Evaluation in Anticancer Research: Kachaeva et al. (2018) synthesized and evaluated 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, closely related to this compound, for their anticancer activities. This indicates the potential biomedical applications of similar compounds in drug discovery and cancer research (Kachaeva et al., 2018).

Physical and Chemical Properties

- Structural Analysis: Cabildo et al. (2011) conducted an X-ray diffraction study on biologically active nitroindazoles, providing insights into the molecular structure and potential interactions of similar compounds like this compound (Cabildo et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3-bromo-1H-indazole-5-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The indazole scaffold, which is part of the compound’s structure, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .

Mode of Action

It is known to inhibit the nadph oxidase activity of nnos . This inhibition likely results in a decrease in the production of NO, which can affect various cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of NOS. By reducing NO production, it can influence pathways that rely on NO as a signaling molecule. NO is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

3-bromo-2H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHZCDQLDZQYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624024 | |

| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

395101-67-4 | |

| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

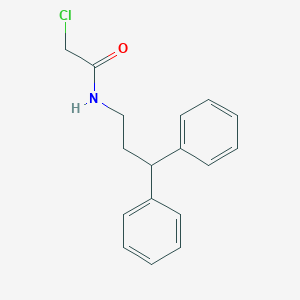

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)